The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a complex organic molecule that features a multi-ring structure with various functional groups. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural characteristics.
This compound can be classified as a thienopyrimidine derivative due to the presence of the benzothieno and pyrimidine moieties. It also contains a sulfonamide functional group, which is often associated with biological activity.
The synthesis of this compound involves several steps, typically starting from simpler precursors. The general approach may include:
Technical details regarding each reaction condition (temperature, solvents, catalysts) are essential for replicating the synthesis but are not fully detailed in the available sources.
The molecular structure of this compound features:
InChI=1S/C26H24BrN3O2S2/c1-15-11-16(2)13-18(12-15)28-22(31)14-33-26-29-24-23(20-5-3-4-6-21(20)34-24)25(32)30(26)19-9-7-17(27)8-10-19/h7-13H,3-6,14H2,1-2H3,(H,28,31)KQLFBQKYWLUFNV-UHFFFAOYSA-NThese identifiers facilitate database searches and structural confirmations .
The compound can participate in various chemical reactions typical for thienopyrimidines:
Technical details about specific reaction conditions and yields are often found in specialized literature or experimental protocols.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity .
This compound may have several applications in scientific research:
Further research is necessary to explore its full potential within these fields.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: